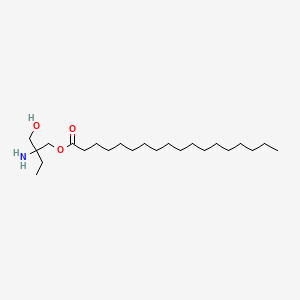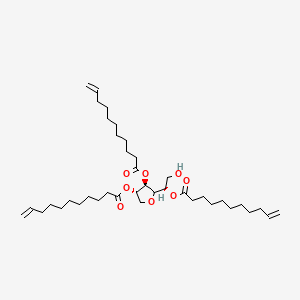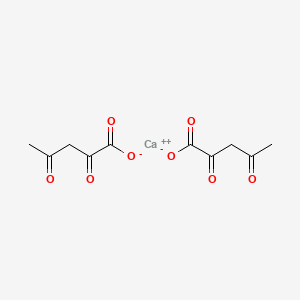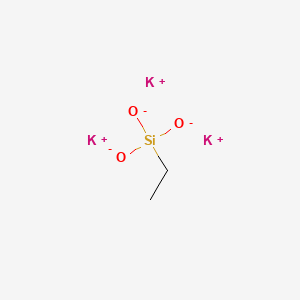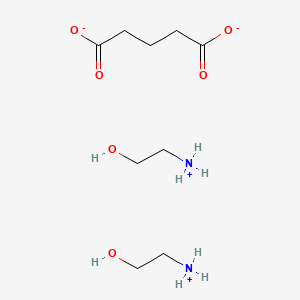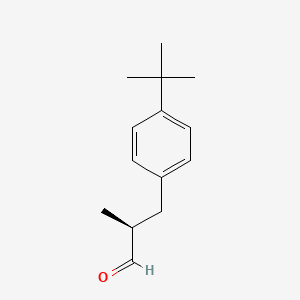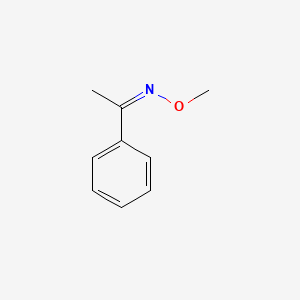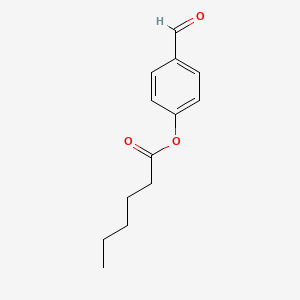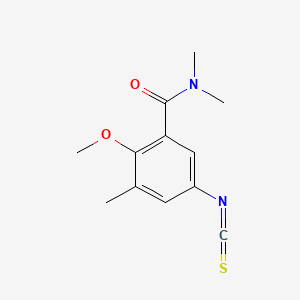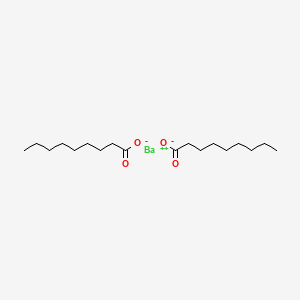
Barium nonan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium nonan-1-oate is a chemical compound with the molecular formula C18H34BaO4 and a molecular weight of 451.78716 . It is a barium salt of nonanoic acid, also known as pelargonic acid. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium nonan-1-oate can be synthesized through the reaction of nonanoic acid with barium hydroxide. The reaction typically involves dissolving nonanoic acid in an organic solvent such as ethanol, followed by the addition of barium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of nonanoic acid with barium carbonate in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
Barium nonan-1-oate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form barium and nonanoic acid.
Substitution: It can participate in substitution reactions where the nonanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Barium carbonate and other oxidation products.
Reduction: Barium and nonanoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Barium nonan-1-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other barium compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of barium nonan-1-oate involves its interaction with various molecular targets and pathways. Barium ions can enter cells through calcium channels and interact with intracellular proteins, affecting cellular functions. The nonanoate group can also interact with lipid membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Barium octanoate: Similar in structure but with a shorter carbon chain.
Barium decanoate: Similar in structure but with a longer carbon chain.
Barium stearate: A barium salt of a longer-chain fatty acid.
Uniqueness
Barium nonan-1-oate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its solubility, reactivity, and interactions with other molecules differ from those of similar compounds, making it suitable for specific applications .
Properties
CAS No. |
36596-55-1 |
|---|---|
Molecular Formula |
C18H34BaO4 |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
barium(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
UUWFTTWBEGHUQG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



